3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine
Description
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine is a cyclobutane derivative featuring a 1,3-dioxolane substituent at the 3-position of the four-membered ring and a primary amine group at the 1-position. Cyclobutane’s inherent ring strain (less than cyclopropane but more than larger rings) likely influences its reactivity and conformational stability.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C7H13NO2/c8-6-3-5(4-6)7-9-1-2-10-7/h5-7H,1-4,8H2 |
InChI Key |
VCJSHHQPYYBOLK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2CC(C2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine
Formation of the 1,3-Dioxolane Ring
- The 1,3-dioxolane ring is typically formed by acetalization of an aldehyde or ketone precursor with ethylene glycol under acidic conditions.
- For this compound, the key intermediate is likely a cyclobutanone derivative bearing a carbonyl at the position where the dioxolane will form.
- Acid-catalyzed reaction with ethylene glycol yields the 1,3-dioxolane protecting group, stabilizing the carbonyl functionality during subsequent transformations.
Introduction of the Primary Amine Group
Several established methods exist for installing a primary amine on a cyclobutane ring, especially adjacent to protected carbonyl groups:
Reductive Amination of the Corresponding Aldehyde or Ketone
- The reductive amination technique involves reacting the carbonyl precursor (aldehyde or ketone) with ammonia or a primary amine to form an imine intermediate, which is then reduced to the amine.
- Common reducing agents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Pd or Ni catalysts).
- This method is highly selective and compatible with the dioxolane protecting group, preserving it during amination.
Nucleophilic Substitution of Haloalkanes
- If a suitable halo-substituted cyclobutane precursor is available (e.g., 3-(1,3-dioxolan-2-yl)cyclobutyl halide), nucleophilic substitution with ammonia or azide ion (N3-) can be employed.
- Azide substitution followed by reduction of the azide with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation yields the primary amine.
- This two-step approach can provide high purity amines, though controlling regioselectivity on the cyclobutane ring is critical.
Curtius Rearrangement from Acid Precursors
- Starting from a cyclobutane carboxylic acid derivative with the 1,3-dioxolane ring, conversion to an acyl azide followed by Curtius rearrangement yields the primary amine.
- This method is advantageous for preparing primary amines without over-alkylation and is compatible with sensitive functional groups.
Detailed Preparation Methods with Data Tables
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 3-(1,3-Dioxolan-2-yl)cyclobutanone | NH3 or 1º amine, NaBH3CN or H2/Pd | High selectivity, mild conditions, preserves dioxolane | Requires carbonyl precursor, possible imine side reactions |
| Nucleophilic Substitution | 3-(1,3-Dioxolan-2-yl)cyclobutyl halide | NH3 or NaN3, then LiAlH4 or catalytic hydrogenation | High purity amine, versatile | Halide precursor synthesis needed, regioselectivity issues |
| Curtius Rearrangement | 3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid | NaN3, heat, water | Avoids over-alkylation, good functional group tolerance | Requires acid precursor, handling of azides |
Example Synthetic Route Using Reductive Amination
Synthesis of 3-(1,3-Dioxolan-2-yl)cyclobutanone
- Start from cyclobutanone.
- Protect the ketone by reaction with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring.
-
- React the protected ketone with ammonia or ammonium salts in the presence of sodium cyanoborohydride (NaBH3CN) in methanol or ethanol solvent.
- The imine intermediate forms in situ and is reduced to the primary amine.
-
- Purify the resulting this compound by standard chromatographic methods.
Research Findings and Literature Perspectives
- Reductive amination is widely regarded as the most straightforward and efficient method for synthesizing primary amines on cyclic ketone substrates bearing protecting groups such as 1,3-dioxolane, due to its mild conditions and high chemoselectivity.
- The nucleophilic substitution route via azide intermediates offers an alternative when halogenated cyclobutane derivatives are accessible; however, it involves additional steps and safety considerations due to azide handling.
- Curtius rearrangement provides a powerful approach for amine synthesis from carboxylic acid precursors, especially when direct amination is challenging or when sensitive groups must be preserved.
Summary Table of Preparation Methods for this compound
| Step | Reaction Type | Starting Material | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Acetal Formation | 3-Cyclobutanone | Ethylene glycol, acid catalyst | 3-(1,3-Dioxolan-2-yl)cyclobutanone |
| 2 | Reductive Amination | Protected ketone (above) | NH3, NaBH3CN or H2/Pd | This compound |
| Alternative 2 | Nucleophilic Substitution | 3-(1,3-Dioxolan-2-yl)cyclobutyl halide | NH3 or NaN3, then LiAlH4 or catalytic H2 | This compound |
| Alternative 2 | Curtius Rearrangement | 3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid | NaN3, heat, water | This compound |
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, RLi, RMgX
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present and the reaction conditions . Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine and analogous compounds:
Key Comparisons
Ring Size and Strain
- Cyclobutane vs. Cyclopropane : The target compound’s cyclobutane ring exhibits moderate strain compared to the highly strained cyclopropane ring in ’s carboxamide derivative. Cyclopropane’s strain enhances reactivity (e.g., susceptibility to ring-opening reactions), whereas cyclobutane derivatives like this compound may offer better stability for pharmaceutical applications .
- Five-Membered Rings : The dithiolane group in introduces sulfur atoms, which can participate in redox reactions, unlike the oxygen-based dioxolane in the target compound. This difference impacts electronic properties and metabolic stability .
Substituent Effects
- Polarity : The 1,3-dioxolane group in the target compound increases polarity compared to aryl-substituted analogs like 3-(3-chlorophenyl)cyclobutan-1-amine (). This polarity may improve aqueous solubility, critical for drug bioavailability .
- Aromatic vs. Heterocyclic Substituents : Aryl groups (e.g., 3-chlorophenyl) enhance lipophilicity and π-π stacking interactions, whereas heterocycles like benzoxazole () or dioxolane prioritize hydrogen bonding and dipole interactions .
Biological Activity
3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a 1,3-dioxolane moiety and an amine group. This unique structure may influence its biological interactions and pharmacological properties.
The mechanism of action for this compound is hypothesized to involve interactions with various enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific molecular targets, leading to various biological effects. The exact pathways remain under investigation but may include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptor sites affecting cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound has shown promise in several areas:
Antifungal Activity
A study on related compounds revealed that derivatives containing dioxolane groups exhibited antifungal properties against strains such as Candida albicans and Cryptococcus neoformans. Although specific data for this compound is limited, the structural similarity suggests potential efficacy in this area .
Antiviral Potential
Similar dioxolane-containing compounds have been evaluated for antiviral activity. For instance, L-neplanocin derivatives demonstrated effectiveness against various viruses including norovirus and Ebola virus . While direct studies on this compound are lacking, these findings imply a potential for antiviral applications.
Cancer Research
Integrin antagonists targeting β3 integrins are crucial in cancer therapy. Compounds similar to this compound have been explored for their ability to inhibit tumor growth and metastasis through integrin modulation . The role of β3 integrins in cancer progression highlights an avenue for further research on this compound.
Case Studies and Experimental Findings
A selection of studies provides insights into the biological activity of compounds related to this compound:
Q & A
Q. What are the established synthetic routes for 3-(1,3-Dioxolan-2-yl)cyclobutan-1-amine, and what are their respective yields?
- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example:
Cyclobutane Ring Formation : Use [2+2] photocycloaddition of ethylene derivatives under UV light to form the cyclobutane core.
Dioxolane Attachment : React the cyclobutan-1-amine intermediate with 1,2-ethanediol under acidic conditions (e.g., p-TsOH) to form the dioxolane ring via ketalization .
Yield optimization requires temperature control (e.g., 60–80°C) and inert atmosphere (N₂/Ar). Typical yields range from 45–65%, depending on purification methods (e.g., column chromatography with EtOAc/hexane) .
Table 1 : Synthesis Route Comparison
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | UV light, CH₂Cl₂ | 50–60 |
| Ketalization | 1,2-ethanediol, p-TsOH, 70°C | 45–65 |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm (dioxolane protons) and δ 1.5–2.5 ppm (cyclobutane protons). The amine proton appears as a broad singlet at δ 1.8–2.2 ppm .
- ¹³C NMR : Signals at 70–80 ppm (dioxolane carbons) and 25–35 ppm (cyclobutane carbons) .
- IR Spectroscopy : Stretching vibrations at 3300 cm⁻¹ (N-H), 1100 cm⁻¹ (C-O-C in dioxolane) .
- Mass Spectrometry : Molecular ion peak at m/z 171 (C₇H₁₁NO₂) with fragmentation patterns confirming the dioxolane and cyclobutane moieties .
Advanced Research Questions
Q. How can computational chemistry methods aid in understanding the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Electrophilic Sites : The cyclobutane ring’s strain (≈90° bond angles) increases reactivity at the amine group.
- Transition States : Simulate nucleophilic attack pathways (e.g., alkylation) to identify energy barriers and regioselectivity .
- Solvent Effects : Use polarizable continuum models (PCM) to assess solvent influence on reaction kinetics .
Table 2 : DFT-Predicted Reactivity Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| Activation Energy (Alkylation) | 25 kcal/mol |
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Controlled Replication : Reproduce studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
- Meta-Analysis : Aggregate data from multiple studies (e.g., enzyme inhibition assays) using statistical tools (ANOVA, t-tests) to identify trends .
- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .
Q. What are the optimal conditions for functionalizing this compound to enhance its stability in aqueous media?
- Methodological Answer :
- Protection of Amine Group : Use Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent hydrolysis .
- Hydrophobic Modifications : Introduce alkyl chains (e.g., via reductive amination) to reduce water solubility and improve shelf life .
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH) to calculate shelf life .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
